![molecular formula C17H19FN4O B5662630 N-(2-fluorophenyl)-2-[4-(2-pyridinyl)-1-piperazinyl]acetamide](/img/structure/B5662630.png)

N-(2-fluorophenyl)-2-[4-(2-pyridinyl)-1-piperazinyl]acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound is part of a broader class of chemicals that often exhibit significant biological or pharmacological activities due to their structural features, such as the presence of fluorophenyl and piperazine rings. These structural motifs are common in molecules with potential therapeutic applications, including acting on various receptors or enzymes within biological systems.

Synthesis Analysis

The synthesis of similar compounds typically involves multi-step organic reactions, starting from basic building blocks like pyridine derivatives and halogenated benzenes. Electrophilic substitution, palladium-catalyzed cross-coupling reactions, and amide bond formation are common strategies used in constructing these complex molecules, as seen in the synthesis of related compounds like 3-[[4-(4-[18F] fluorophenyl)piperazin-1-yl]methyl]-1H-pyrrolo[2,3-b]pyridine for imaging purposes (Eskola et al., 2002).

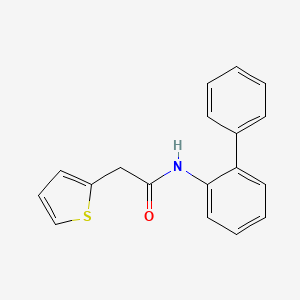

Molecular Structure Analysis

The molecular structure of such compounds is characterized by the presence of aromatic systems, heteroatoms (N, F), and flexible linkers (e.g., acetamide or piperazine), enabling conformational adaptability. This structural complexity allows for interactions with biological targets with high specificity. X-ray crystallography and NMR spectroscopy are critical tools for elucidating the precise 3D arrangements of atoms within these molecules.

Chemical Reactions and Properties

The chemical reactivity of these compounds can be influenced by the presence of electron-withdrawing groups (e.g., fluorine) which can affect their electrophilic and nucleophilic properties. Additionally, the piperazine ring is known for its versatility in chemical modifications, allowing for the attachment of various functional groups that can modify the molecule's pharmacological profile.

Physical Properties Analysis

Compounds containing fluorophenyl and piperazine units typically exhibit moderate to high lipophilicity, influencing their solubility and permeability properties. These physical properties are crucial for the compound's ability to cross biological membranes, a necessary feature for potential therapeutic agents.

Chemical Properties Analysis

The presence of a fluorine atom can significantly affect the compound's metabolic stability, as the C-F bond is one of the strongest in organic chemistry. This stability can be beneficial in drug design, reducing the compound's degradation in the body and potentially leading to longer-lasting effects.

For further insights and specific details on compounds with similar structures or functionalities, the cited literature provides a deeper understanding of the synthetic routes, structural analyses, and properties that could be extrapolated or related to "N-(2-fluorophenyl)-2-[4-(2-pyridinyl)-1-piperazinyl]acetamide":

- Synthesis and imaging studies of 3-[[4-(4-[18F] fluorophenyl)piperazin-1-yl]methyl]-1H-pyrrolo[2,3-b]pyridine (Eskola et al., 2002).

特性

IUPAC Name |

N-(2-fluorophenyl)-2-(4-pyridin-2-ylpiperazin-1-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19FN4O/c18-14-5-1-2-6-15(14)20-17(23)13-21-9-11-22(12-10-21)16-7-3-4-8-19-16/h1-8H,9-13H2,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZFHBAKYUDMBHE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC(=O)NC2=CC=CC=C2F)C3=CC=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19FN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901328802 |

Source

|

| Record name | N-(2-fluorophenyl)-2-(4-pyridin-2-ylpiperazin-1-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901328802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

42.3 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID47198970 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

750600-69-2 |

Source

|

| Record name | N-(2-fluorophenyl)-2-(4-pyridin-2-ylpiperazin-1-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901328802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-cyclopropyl-3-{5-[5-(methoxymethyl)-2-furoyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl}propanamide](/img/structure/B5662547.png)

![2-(2-methoxyethyl)-8-[(7-methyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)carbonyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5662558.png)

![methyl {2'-[(dimethylamino)carbonyl]biphenyl-4-yl}carbamate](/img/structure/B5662561.png)

![N-methyl-4'-{[(methylsulfonyl)amino]methyl}biphenyl-2-carboxamide](/img/structure/B5662562.png)

![N-{2-[(1-methyl-1H-imidazol-2-yl)thio]ethyl}-1-(tetrahydro-2H-pyran-4-yl)-3-piperidinecarboxamide](/img/structure/B5662593.png)

![8-(3-fluoro-4-methoxybenzyl)-1-methyl-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid](/img/structure/B5662600.png)

![N-[2-(4-chlorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]propanamide](/img/structure/B5662618.png)

![3-[4-(difluoromethoxy)phenyl]-5-(4-propylcyclohexyl)-1,2,4-oxadiazole](/img/structure/B5662622.png)

![8-[3-(1-methoxyethyl)phenyl]quinolin-4-amine](/img/structure/B5662639.png)

![5-chloro-3-[(3-methyl-2-quinoxalinyl)methyl]-1,3-benzoxazol-2(3H)-one](/img/structure/B5662645.png)